molecular formula C20H33NaO3S B12659381 Sodium 2-tetradecylbenzenesulfonate CAS No. 4206-42-2

Sodium 2-tetradecylbenzenesulfonate

Cat. No.: B12659381
CAS No.: 4206-42-2
M. Wt: 376.5 g/mol
InChI Key: ZIGVUIYVPLQEAL-UHFFFAOYSA-M
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Description

Sodium 2-tetradecylbenzenesulfonate is an organic compound that belongs to the class of alkylbenzenesulfonates. It is commonly used as a surfactant due to its ability to lower the surface tension of water, making it an effective cleaning agent. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic sulfonate group, which allows it to interact with both water and oil, making it useful in various industrial and household applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-tetradecylbenzenesulfonate is typically synthesized through the sulfonation of tetradecylbenzene. The process involves the reaction of tetradecylbenzene with sulfur trioxide or concentrated sulfuric acid to form tetradecylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the sulfonation process is often carried out in continuous reactors to ensure consistent product quality. The reaction conditions, such as temperature and concentration of sulfur trioxide, are carefully controlled to optimize yield and minimize by-products. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-tetradecylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyl chain can produce carboxylic acids, while substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

Sodium 2-tetradecylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-tetradecylbenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and fats. This action is facilitated by the hydrophobic alkyl chain, which interacts with non-polar substances, and the hydrophilic sulfonate group, which interacts with water. This dual interaction enables the compound to effectively solubilize and remove hydrophobic substances from surfaces .

Comparison with Similar Compounds

Uniqueness: Sodium 2-tetradecylbenzenesulfonate strikes a balance between chain length and surfactant efficiency, making it a versatile and cost-effective choice for various applications. Its unique combination of hydrophobic and hydrophilic properties allows it to perform effectively in a wide range of environments .

Properties

CAS No.

4206-42-2

Molecular Formula

C20H33NaO3S

Molecular Weight

376.5 g/mol

IUPAC Name

sodium;2-tetradecylbenzenesulfonate

InChI

InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20(19)24(21,22)23;/h14-15,17-18H,2-13,16H2,1H3,(H,21,22,23);/q;+1/p-1

InChI Key

ZIGVUIYVPLQEAL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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